Cas no 921484-06-2 (2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(trifluoromethyl)phenylacetamide)

2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(trifluoromethyl)phenylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- F2096-0210
- 921484-06-2
- 2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- AKOS024626917
- 2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(trifluoromethyl)phenylacetamide
-
- Inchi: 1S/C20H17F3N4O2S/c1-12-5-7-14(8-6-12)25-18(29)27-19-26-16(11-30-19)10-17(28)24-15-4-2-3-13(9-15)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H2,25,26,27,29)
- InChI Key: QFVAUKMSCRNVMG-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C(F)(F)F)=C1)(=O)CC1=CSC(NC(=O)NC2=CC=C(C)C=C2)=N1
Computed Properties
- Exact Mass: 434.10243146g/mol
- Monoisotopic Mass: 434.10243146g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 599
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 111Ų
2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(trifluoromethyl)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2096-0210-20mg |
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
921484-06-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2096-0210-40mg |
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
921484-06-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2096-0210-2μmol |
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
921484-06-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2096-0210-5mg |
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
921484-06-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2096-0210-50mg |
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
921484-06-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2096-0210-5μmol |
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
921484-06-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2096-0210-15mg |
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
921484-06-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2096-0210-1mg |
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
921484-06-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2096-0210-25mg |
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
921484-06-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2096-0210-20μmol |
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
921484-06-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(trifluoromethyl)phenylacetamide Related Literature
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
Additional information on 2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(trifluoromethyl)phenylacetamide
Recent Advances in the Study of 2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(trifluoromethyl)phenylacetamide (CAS: 921484-06-2)
The compound 2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(trifluoromethyl)phenylacetamide (CAS: 921484-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole and trifluoromethylphenyl moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.
One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that it exhibits high affinity for certain kinase enzymes, which are implicated in a range of pathological conditions, including cancer and inflammatory diseases. Structural-activity relationship (SAR) studies have been conducted to identify the critical functional groups responsible for its bioactivity, with the aim of designing more potent and selective derivatives.
In addition to its potential as a therapeutic agent, 2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(trifluoromethyl)phenylacetamide has also been explored as a tool compound in chemical biology. Its ability to modulate specific signaling pathways makes it a valuable probe for understanding cellular processes. Recent work has utilized this compound in high-throughput screening assays to identify novel drug candidates and to validate new targets.
Pharmacokinetic studies have revealed that the compound exhibits favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability and elimination half-life. Researchers are currently investigating various formulation strategies to enhance its bioavailability and reduce potential off-target effects. These efforts are critical for advancing the compound into clinical trials.
Looking ahead, the continued exploration of 2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-3-(trifluoromethyl)phenylacetamide holds great promise for both basic research and drug development. Future studies are expected to focus on expanding its therapeutic indications, improving its drug-like properties, and elucidating its long-term safety profile. The integration of computational modeling and experimental approaches will likely play a pivotal role in these endeavors.
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